2-(3,4-Dimethoxyphenyl)-2-(pyrazin-2-YL)acetonitrile
CAS No.: 1088-67-1
Cat. No.: VC4667946
Molecular Formula: C14H13N3O2
Molecular Weight: 255.277
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1088-67-1 |
|---|---|
| Molecular Formula | C14H13N3O2 |
| Molecular Weight | 255.277 |
| IUPAC Name | 2-(3,4-dimethoxyphenyl)-2-pyrazin-2-ylacetonitrile |
| Standard InChI | InChI=1S/C14H13N3O2/c1-18-13-4-3-10(7-14(13)19-2)11(8-15)12-9-16-5-6-17-12/h3-7,9,11H,1-2H3 |
| Standard InChI Key | FKTQGZWLAIGPAR-UHFFFAOYSA-N |
| SMILES | COC1=C(C=C(C=C1)C(C#N)C2=NC=CN=C2)OC |
Introduction
Potential Applications
The unique structure of this compound suggests various applications in medicinal chemistry, materials science, and organic synthesis:
-
Pharmaceutical Research:
-
The presence of a nitrile group and heterocyclic pyrazine ring makes it a candidate for drug development. Pyrazine derivatives are known for their biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
-
The dimethoxyphenyl group may enhance lipophilicity, aiding in membrane permeability for pharmacological applications.
-
-
Organic Synthesis:
-
This compound could serve as a precursor for more complex molecules through functional group transformations (e.g., hydrolysis of the nitrile to form amides or acids).
-
-
Materials Science:
-
Aromatic compounds with electron-donating methoxy groups can be explored for optoelectronic materials or as intermediates in dye synthesis.
-
Synthesis Pathways
The synthesis of 2-(3,4-Dimethoxyphenyl)-2-(pyrazin-2-YL)acetonitrile likely involves coupling reactions between appropriate precursors:
-
Starting Materials:
-
3,4-Dimethoxybenzaldehyde or its derivatives.
-
Pyrazine or pyrazine-containing reagents.
-
A cyanide source (e.g., potassium cyanide or trimethylsilyl cyanide).
-
-
Synthetic Route:
-
A plausible method is a Knoevenagel condensation between 3,4-dimethoxybenzaldehyde and a pyrazine-containing active methylene compound in the presence of a base.
-
Alternatively, nucleophilic substitution reactions involving pyrazine derivatives and nitrile precursors can yield the target molecule.
-
Analytical Characterization
To confirm the structure and purity of this compound, standard analytical techniques would be employed:
-
NMR Spectroscopy: Proton (H) and Carbon (C) NMR to identify chemical shifts corresponding to aromatic protons, methoxy groups, and nitrile carbons.
-
Mass Spectrometry (MS): To determine molecular weight and fragmentation patterns.
-
Infrared (IR) Spectroscopy: To detect functional groups such as nitriles (sharp absorption around 2200–2250 cm).
-
X-ray Crystallography: For detailed structural analysis if crystalline samples are available.
Data Table
| Property | Value/Description |
|---|---|
| Molecular Formula | C13H11N3O2 |
| Molecular Weight | ~241.25 g/mol |
| Functional Groups | Dimethoxyphenyl, Pyrazinyl, Nitrile |
| Potential Applications | Drug discovery, organic synthesis |
| Analytical Techniques | NMR, MS, IR, X-ray Crystallography |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume